molecular formula C4H2ClF3 B1585814 1-Chloro-2,3,3-trifluorocyclobutene CAS No. 694-62-2

1-Chloro-2,3,3-trifluorocyclobutene

Cat. No.: B1585814
CAS No.: 694-62-2
M. Wt: 142.51 g/mol
InChI Key: NTBUBNMKBVNZBB-UHFFFAOYSA-N
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Description

1-Chloro-2,3,3-trifluorocyclobutene is an organic compound with the molecular formula C₄H₂ClF₃ It is a member of the cyclobutene family, characterized by a four-membered ring structure with a chlorine atom and three fluorine atoms attached

Preparation Methods

The synthesis of 1-Chloro-2,3,3-trifluorocyclobutene typically involves the dechlorination of 1,1,2-trichloro-2,3,3-trifluorocyclobutane. One common method includes the use of zinc dust in absolute ethanol under reflux conditions. The reaction proceeds with the addition of 1,1,2-trichloro-2,3,3-trifluorocyclobutane to the boiling ethanol containing zinc dust, followed by further heating and distillation to isolate the desired product .

Chemical Reactions Analysis

1-Chloro-2,3,3-trifluorocyclobutene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the formation of different cyclobutene derivatives.

Common reagents used in these reactions include zinc dust for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-2,3,3-trifluorocyclobutene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential use in pharmaceutical applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-2,3,3-trifluorocyclobutene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the double bond in the cyclobutene ring reacts with electrophiles, leading to the formation of carbocation intermediates. These intermediates can then undergo further transformations depending on the reaction conditions .

Comparison with Similar Compounds

1-Chloro-2,3,3-trifluorocyclobutene can be compared with other fluorinated cyclobutene compounds, such as:

    1,1,2-Trichloro-2,3,3-trifluorocyclobutane: The precursor used in its synthesis.

    1-Chloro-2,2-difluorocyclobutene: A similar compound with two fluorine atoms.

    1-Chloro-2,3-difluorocyclobutene: Another related compound with different fluorine substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

1-chloro-2,3,3-trifluorocyclobutene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3/c5-2-1-4(7,8)3(2)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBUBNMKBVNZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C1(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219526
Record name 1-Chloro-2,3,3-trifluorocyclobutene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-62-2
Record name 1-Chloro-2,3,3-trifluorocyclobutene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2,3,3-trifluorocyclobutene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2,3,3-trifluorocyclobutene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-Chloro-2,3,3-trifluorocyclobutene in the synthesis of 2,2-Difluorosuccinic acid?

A1: this compound acts as a key intermediate in the multi-step synthesis of 2,2-Difluorosuccinic acid []. While the abstract doesn't detail the entire reaction mechanism, it suggests that this compound undergoes further chemical transformations, ultimately leading to the desired product. This likely involves oxidation and dehalogenation steps.

Q2: Are there other known synthetic pathways where this compound serves as an intermediate?

A2: The provided abstract focuses solely on its role in the synthesis of 2,2-Difluorosuccinic acid []. Further research would be needed to explore if this compound participates as an intermediate in other synthetic pathways.

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